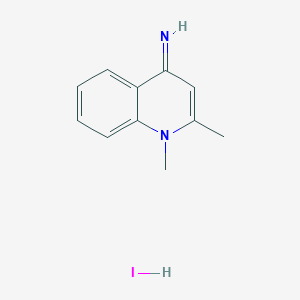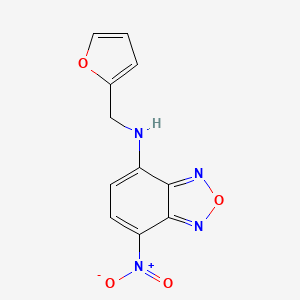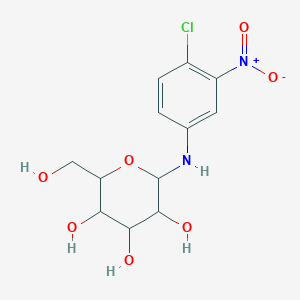![molecular formula C21H26N2O2 B5105026 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5105026.png)
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Benzamide Group: This step involves the acylation of the isoquinoline derivative with 2-methoxybenzoyl chloride under basic conditions.
Alkylation: The final step includes the alkylation of the isoquinoline nitrogen with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-hydroxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide.
Reduction: 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-methoxybenzamide: A simpler analog with similar functional groups but lacking the isoquinoline core.
N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide: Similar structure but without the methoxy group.
Uniqueness
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide is unique due to the combination of the isoquinoline core and the methoxybenzamide group, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
IUPAC Name |
2-methoxy-N-[2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)13-23-11-10-16-8-9-18(12-17(16)14-23)22-21(24)19-6-4-5-7-20(19)25-3/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSTKSVEKCVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 3-[(4-CYANOPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5104944.png)
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)



![4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5104971.png)
![2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)
![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)



![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)
